molecular formula C16H11Cl3N2O B2615006 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 73684-97-6

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2615006
CAS No.: 73684-97-6
M. Wt: 353.63
InChI Key: KOBACOAQBPZZNM-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with chlorinated phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated phenyl hydrazines with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.

Scientific Research Applications

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
  • 4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 4-(4-bromophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms may enhance its stability and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O/c17-11-4-1-9(2-5-11)12-8-15(20-21-16(12)22)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBACOAQBPZZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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